N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Overview
Description
N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C18H24N6S and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.17831596 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis : The synthesis of pyrazole and pyrimidine derivatives involves various chemical reactions, offering insights into the structural and functional versatility of these compounds. Studies detail methods like microwave-assisted synthesis, cyclocondensation reactions, and the use of different chemical reagents to obtain novel derivatives with potential biological activities (Bibas et al., 2002; Ibrahim et al., 2021).
Biological Applications
- Antitumor Activity : Pyrazole derivatives have been evaluated for their antitumor properties against various cancer cell lines. Research suggests that certain pyrazole and pyrimidine compounds exhibit promising cytotoxic effects, comparable to known anticancer drugs (Titi et al., 2020; Riyadh, 2011).
- Antifungal and Antibacterial Properties : The antimicrobial potential of these compounds has been demonstrated in studies, showing significant activity against a range of pathogenic fungi and bacteria. This highlights their potential use in developing new antimicrobial agents (Zhang et al., 2016; Deohate & Palaspagar, 2020).
- Enzyme Inhibition : Pyrazolo[3,4-d]pyrimidine analogs have been synthesized and evaluated for their ability to inhibit key enzymes like acetylcholinesterase and carbonic anhydrase. These properties suggest potential applications in treating diseases related to enzyme dysfunction (Aydin et al., 2021).
Molecular Docking and Structural Analysis
- Molecular Docking Studies : Some studies include molecular docking to predict the binding affinities of these compounds to biological targets, providing insights into their mechanism of action at the molecular level (Rizk et al., 2020).
References (Sources)
Properties
IUPAC Name |
N-methyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6S/c1-11(2)17-20-14(10-25-17)9-23(5)18-19-8-7-15(21-18)16-12(3)22-24(6)13(16)4/h7-8,10-11H,9H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEAYEHQSLHJHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC(=NC=C2)N(C)CC3=CSC(=N3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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